molecular formula C15H36N2O6P2S2 B14503861 Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) CAS No. 65064-31-5

Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)

Cat. No.: B14503861
CAS No.: 65064-31-5
M. Wt: 466.5 g/mol
InChI Key: KLQWPQKAFWXWBV-UHFFFAOYSA-N
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Description

Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple phosphonate groups and sulfur-nitrogen linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) typically involves the reaction of propane-1,3-diylbis(azanediylsulfanediyl) with tetrapropan-2-yl phosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonate groups can be reduced to phosphines under specific conditions.

    Substitution: The nitrogen atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.

Scientific Research Applications

Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) involves its interaction with molecular targets through its phosphonate and sulfur-nitrogen groups. These groups can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
  • Tetraethyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
  • Tetrabutyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)

Uniqueness

Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) is unique due to its specific alkyl groups and the resulting steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl groups.

Properties

CAS No.

65064-31-5

Molecular Formula

C15H36N2O6P2S2

Molecular Weight

466.5 g/mol

IUPAC Name

N,N'-bis[di(propan-2-yloxy)phosphorylsulfanyl]propane-1,3-diamine

InChI

InChI=1S/C15H36N2O6P2S2/c1-12(2)20-24(18,21-13(3)4)26-16-10-9-11-17-27-25(19,22-14(5)6)23-15(7)8/h12-17H,9-11H2,1-8H3

InChI Key

KLQWPQKAFWXWBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC(C)C)SNCCCNSP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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